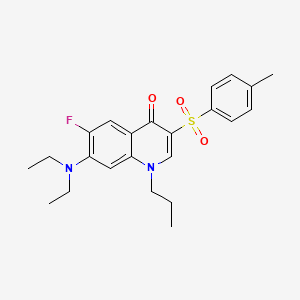![molecular formula C17H25NO5 B2988742 Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate CAS No. 1822792-03-9](/img/structure/B2988742.png)
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate is a useful research compound. Its molecular formula is C17H25NO5 and its molecular weight is 323.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic routes and reaction conditions: The preparation of Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate typically involves multi-step synthesis starting with commercially available starting materials. One common synthetic route includes:
Preparation of the intermediate 3-methoxyphenylalanine from 3-methoxybenzaldehyde through amination and reduction steps.
Protection of the amino group using tert-butoxycarbonyl (Boc) protection.
Esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods: On an industrial scale, the production often employs automated continuous flow systems to enhance yield and efficiency. These systems allow precise control over reaction conditions such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be substituted with other nucleophiles.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Oxidation: The methoxyphenyl group can be oxidized to introduce additional functionalities.
Common reagents and conditions used in these reactions:
Substitution: Reagents like sodium methoxide or potassium hydroxide can facilitate nucleophilic substitution.
Reduction: Use of lithium aluminium hydride (LiAlH4) for the reduction of the ester group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major products formed from these reactions:
Substituted products with different functional groups.
Alcohols from the reduction of the ester.
Oxidized derivatives introducing additional carboxyl or hydroxyl groups.
Aplicaciones Científicas De Investigación
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate finds extensive use across various scientific disciplines:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for amino acid derivatives used in peptide synthesis.
Industry: Utilized in the manufacture of specialty chemicals and as a building block in materials science.
Mecanismo De Acción
The compound exerts its effects primarily through its amino and ester functional groups, allowing it to participate in a variety of chemical transformations.
Molecular targets and pathways involved:
The Boc-protected amino group can undergo deprotection to reveal a free amine, which is reactive in peptide bond formation.
The ester group can be hydrolyzed to form a carboxylic acid, a key functional group in biochemical pathways.
Comparación Con Compuestos Similares
Compared to other Boc-protected amino acid derivatives:
Uniqueness: Its methoxyphenyl group imparts unique electronic properties, potentially enhancing its reactivity compared to compounds lacking such substituents.
Similar compounds: Ethyl N-Boc-3-aminopropanoate, Ethyl N-Boc-3-aminobutanoate, and Ethyl N-Boc-3-amino-2-phenylpropanoate. These compounds share structural similarities but differ in the nature of their side chains.
Propiedades
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-6-22-15(19)14(11-18-16(20)23-17(2,3)4)12-8-7-9-13(10-12)21-5/h7-10,14H,6,11H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZJCMCSTKNHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2988661.png)
![N'-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2988662.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2988666.png)
![1-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2988668.png)


![(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988672.png)




![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2988681.png)
